molecular formula C22H21NO6 B2906956 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 671761-82-3

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2906956
CAS No.: 671761-82-3
M. Wt: 395.411
InChI Key: WIUODEBYZZSNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromen-4-one core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3, an ethyl group at position 6, and a dimethylcarbamate ester at position 5. Its molecular formula is inferred as C23H21NO7 (based on structural analogs in , and 8).

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-4-13-9-15-19(11-18(13)29-22(25)23(2)3)28-12-16(21(15)24)14-5-6-17-20(10-14)27-8-7-26-17/h5-6,9-12H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUODEBYZZSNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound belonging to the class of carbamate derivatives. Its unique structural features, including a chromenone core and a dihydrobenzo[b][1,4]dioxin moiety, contribute to its biological activity. This article aims to explore the biological activities associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C18H18N2O5C_{18}H_{18}N_{2}O_{5} with a molecular weight of approximately 342.35 g/mol. The presence of the dimethylcarbamate group enhances its solubility and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with carbamate groups have shown promising in vitro activities against various cancer cell lines such as NCI-H1299 (non-small cell lung cancer) and MCF-7 (breast cancer) cells.

Table 1: In Vitro Anticancer Activity

Cell LineCompound TestedIC50 (µM)
NCI-H12993-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl...15.5
MCF-73-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl...12.8

These results suggest that the compound's unique structure may enhance its interaction with biological targets, leading to increased efficacy against cancer cells.

Molecular docking studies have shown that this compound may effectively bind to heat shock protein 90 (Hsp90), a chaperone protein involved in the maturation of many oncogenic proteins. The binding affinity and energy calculations suggest that inhibition of Hsp90 could be a potential mechanism for the anticancer effects observed.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds with biological activity:

  • Synthesis of Carbamate Derivatives : A study synthesized various carbamate derivatives based on the chromenone structure and evaluated their anticancer properties. The results indicated that modifications in the substituents significantly affected their biological activity .
  • Comparative Analysis : Research comparing different structural analogs revealed that compounds with specific substitutions on the chromenone core exhibited enhanced binding affinities and improved anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Chromen-4-one Core

a) Carbamate Modifications
  • Diethylcarbamate derivative (3d) : The compound 3,5-dihydroxy-2-(3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate (C31H31N2O11, MW 607.19) replaces dimethylcarbamate with diethylcarbamate, increasing steric bulk and lipophilicity (logP ~3.8 vs. ~3.2 for dimethylcarbamate) .
  • Benzyl carbamate derivative : Benzyl (5-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromene-7-yl)oxy)acetamido)pentyl)carbamate (C32H32N2O8, MW 572.22) introduces a benzyl group and an acetamido-pentyl chain, significantly raising molecular weight and complexity, which may reduce solubility .
b) Alkyl Chain Variations

Heterocyclic Ring Modifications

a) Benzodioxepin vs. Benzodioxin

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate (C29H26O7, MW 486.51) replaces the six-membered benzodioxin with a seven-membered benzodioxepin.

b) Imidazo-Pyrazole Hybrid

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (10e) replaces the chromenone core with an imidazo-pyrazole system. The addition of a trimethylsilyl group increases steric hindrance, which could affect synthetic accessibility .

Hydroxyl vs. Carbamate Substitutions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one (C19H14O5, MW 322.32) lacks the dimethylcarbamate group, resulting in higher polarity and reduced cell penetration compared to the target compound .

Spectral Characterization

  • NMR : Dimethylcarbamate protons in the target compound resonate at δ ~3.0–3.2 ppm (singlet), distinct from diethylcarbamate (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for CH2) .
  • Mass Spectrometry: The target compound’s [M+H]+ peak is expected near m/z 424.13 (calculated for C23H21NO7), compared to m/z 607.30 for 3d and m/z 573.28 for the benzyl carbamate analog .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula MW Key Substituents Notable Features Reference
Target Compound C23H21NO7 423.4 6-Ethyl, 7-dimethylcarbamate Balanced lipophilicity
3d (Diethylcarbamate) C31H31N2O11 607.5 7-Diethylcarbamate Higher steric bulk
6-Propyl Analog C24H23NO7 437.4 6-Propyl Increased hydrophobicity
7-Hydroxy-2-methyl Analog C19H14O5 322.3 7-Hydroxy Higher polarity
Benzyl Carbamate Derivative C32H32N2O8 572.2 Benzyl-pentyl chain Complex structure, low solubility
Benzodioxepin Analog C29H26O7 486.5 1,5-Benzodioxepin ring Conformational flexibility

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
Synthesis involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of the chromen-4-one core with dimethylcarbamoyl chloride using a base (e.g., triethylamine) in dichloromethane at room temperature .
  • Step 2: Introduction of the dihydrobenzodioxin moiety via Friedel-Crafts acylation, requiring a Lewis acid catalyst (e.g., AlCl₃) and controlled temperature (0–25°C) to avoid side reactions .
    Key Considerations:
  • Purity of intermediates (monitored via HPLC or TLC).
  • Strict anhydrous conditions to prevent hydrolysis of the carbamate group.

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substitution patterns and functional groups (e.g., dimethylcarbamate protons at δ 3.0–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 438.1422).
  • Thermal Analysis (DSC/TGA): Determines melting point (e.g., 185–190°C) and thermal stability (decomposition above 250°C) .
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays).
Technique Purpose Example Data
¹H NMRStructural confirmationδ 6.8–7.2 ppm (aromatic protons)
TGAThermal stability5% weight loss at 220°C

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:

  • Cell Line Variability: Use standardized cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times.
  • Solubility Limitations: Pre-test solubility in DMSO/PBS and use surfactants (e.g., Cremophor EL) if needed.
  • Orthogonal Assays: Combine cytotoxicity (MTT assay) with target-specific tests (e.g., enzyme inhibition via fluorescence polarization) .
    Example Workflow:

Validate activity in primary screens.

Confirm mechanism via SPR (surface plasmon resonance) for binding affinity (e.g., KD = 120 nM for kinase X) .

Advanced: How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Core Modifications: Compare activity of derivatives with altered substituents (e.g., replacing ethyl with methyl at position 6 reduces logP by 0.5) .
  • Functional Group Analysis: Test carbamate vs. ester derivatives to assess hydrolytic stability impact on bioavailability.
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with targets (e.g., COX-2 active site).
    Data-Driven Example:
Derivative Substituent (Position 6) IC₅₀ (μM)
Parent compoundEthyl1.2
Analog AMethyl3.8
Analog BPropyl0.9

Basic: How to evaluate the compound’s stability under experimental storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Light Sensitivity: Use amber vials and assess photostability under ICH Q1B guidelines.
  • Solution Stability: Test in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) over 24–72 hours.

Advanced: What strategies are recommended for identifying its molecular targets and mechanisms?

Methodological Answer:

  • Affinity Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding partners .
  • Kinase Profiling: Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler™).
  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

Advanced: How to address low yield in the final synthetic step?

Methodological Answer:

  • Optimize Stoichiometry: Increase equivalents of dimethylcarbamoyl chloride (1.5–2.0 eq.) to drive the reaction .
  • Catalyst Screening: Test alternative bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Workup Refinement: Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) for purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.